molecular formula C25H23NO3 B6506501 N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide CAS No. 1421450-25-0

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide

Cat. No.: B6506501
CAS No.: 1421450-25-0
M. Wt: 385.5 g/mol
InChI Key: ZJFNLVKSHYZKBN-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic and alkyne groups, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2-methoxyphenol and 4-bromo-2-butyne.

    Formation of Intermediate: The 2-methoxyphenol undergoes a nucleophilic substitution reaction with 4-bromo-2-butyne in the presence of a base such as potassium carbonate to form 4-(2-methoxyphenoxy)but-2-yne.

    Amidation Reaction: The intermediate is then reacted with 2,2-diphenylacetyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in aqueous conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide
  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide
  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide

Uniqueness

N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide is unique due to its combination of aromatic and alkyne groups, which confer distinct reactivity and potential applications compared to its analogs. Its diphenylacetamide moiety also contributes to its unique chemical and biological properties.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-28-22-16-8-9-17-23(22)29-19-11-10-18-26-25(27)24(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,12-17,24H,18-19H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFNLVKSHYZKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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